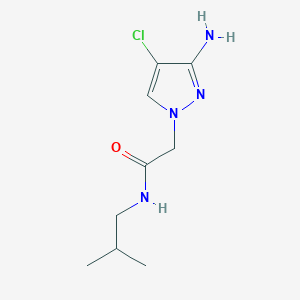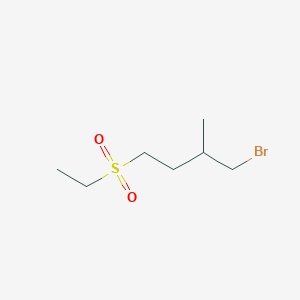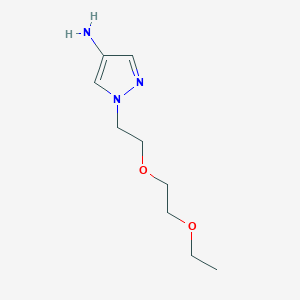
1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxyethoxyethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxyethoxyethyl Group: The ethoxyethoxyethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazole derivative with 2-(2-ethoxyethoxy)ethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxyethyl group but different functional group.
2-(2-Ethoxyethoxy)ethyl acetate: Another related compound used as a solvent and in industrial applications.
Uniqueness: 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine is unique due to its specific pyrazole structure combined with the ethoxyethoxyethyl group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H17N3O2 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-[2-(2-ethoxyethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O2/c1-2-13-5-6-14-4-3-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
UBOSHXCVJNUNAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCN1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



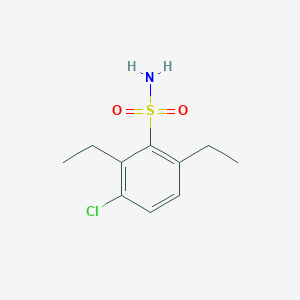
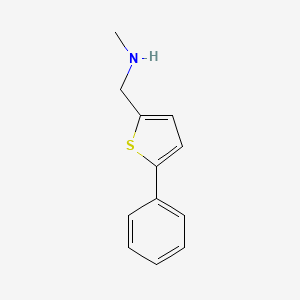
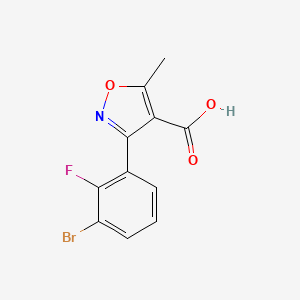

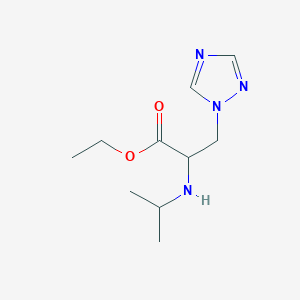

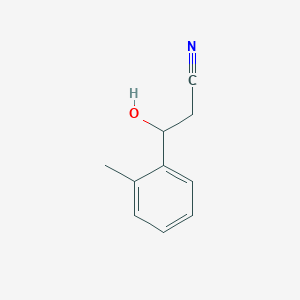

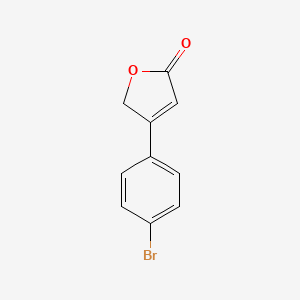

![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
